2-Chloro-3,4-dimethyl-6-nitrophenol
Description
2-Chloro-3,4-dimethyl-6-nitrophenol is a chlorinated nitrophenol derivative characterized by a phenolic backbone substituted with chlorine at position 2, methyl groups at positions 3 and 4, and a nitro group at position 5. The compound’s reactivity and physical properties are influenced by the electron-withdrawing nitro and chloro groups, as well as the electron-donating methyl substituents.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-3,4-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-6(10(12)13)8(11)7(9)5(4)2/h3,11H,1-2H3 |
InChI Key |
HZMAMKMOZXKFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Molecular Features
The positions and types of substituents significantly alter chemical behavior. Key analogs include:
2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)
- Substituents : Chlorine (position 2), methyl (position 6), nitro (position 3).
- Comparison : The nitro group at position 3 (meta to chlorine) may reduce steric hindrance compared to the target compound’s nitro group at position 6 (para to chlorine). This difference could influence acidity and solubility in polar solvents .
2,4-Dichloro-3,5-dimethyl-6-nitrophenol (CAS 70444-49-4)
- Substituents : Chlorine (positions 2,4), methyl (positions 3,5), nitro (position 6).
- Comparison : The additional chlorine at position 4 enhances electron-withdrawing effects, likely increasing acidity compared to the target compound. Its commercial availability at 98% purity suggests stability and utility in research .
4-Nitrophenol Sodium Salt Dihydrate (CAS 824-78-2)
Physicochemical Properties and Reactivity
Acidity
- Nitro and chloro groups increase acidity by withdrawing electrons, while methyl groups donate electrons. The target compound’s acidity is expected to fall between 2,4-Dichloro-3,5-dimethyl-6-nitrophenol (stronger acid due to more chlorine) and 2-Chloro-6-methyl-3-nitrophenol (weaker acid due to fewer electron-withdrawing groups).
Solubility
- Polar substituents (e.g., nitro, chloro) enhance water solubility, but methyl groups counteract this. The sodium salt (CAS 824-78-2) is highly water-soluble, whereas the target compound is likely more soluble in organic solvents.
Thermal Stability
- Compounds with ionic or hydrogen-bonding networks (e.g., sodium salts) exhibit higher melting points. The target compound’s methyl groups may reduce intermolecular forces, leading to lower thermal stability compared to 4-nitrophenol sodium salt .
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